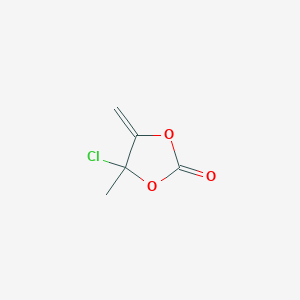

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one

描述

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is a heterocyclic organic compound. It is a novel intermediate used in the synthesis of various prodrugs. This compound is particularly valued for its ability to improve the chemical stability and bioavailability of drugs that otherwise have limited medicinal use due to these issues .

准备方法

The synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one typically involves the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields this compound in good yield. The compound can then undergo an allylic rearrangement to produce the desired product .

Reaction Conditions:

Temperature: The reaction is typically carried out at elevated temperatures, around 90°C.

Reagents: Chlorine or sulfuryl chloride is used for the ene-chlorination step.

化学反应分析

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Rearrangement Reactions: It can undergo allylic rearrangement to form different structural isomers.

Common Reagents and Conditions:

Nucleophiles: Various nucleophiles can be used in substitution reactions.

Catalysts: Catalysts such as Lewis acids may be employed to facilitate certain reactions.

Major Products:

科学研究应用

Prodrug Development

One of the primary applications of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is in the development of prodrugs. Prodrugs are chemically modified drugs designed to improve pharmacokinetic properties such as solubility and bioavailability. The compound acts as a modifying agent that can enhance the stability and absorption of active pharmaceutical ingredients (APIs) that are otherwise poorly soluble or unstable in biological environments .

Table 1: Comparison of Prodrug Properties

| Property | Standard Drug | Prodrug (via 4-chloro compound) |

|---|---|---|

| Solubility | Low | Enhanced |

| Bioavailability | Poor | Improved |

| Stability | Unstable | More stable |

Modification of Existing Drugs

The compound has been utilized to modify existing pharmaceuticals to address issues related to chemical instability and poor bioavailability. For example, it has been reported that certain drugs can be converted into their prodrug forms using this compound, thereby enhancing their therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using this compound in drug formulation:

- Study on Antiviral Agents : Research demonstrated that modifying antiviral compounds with this intermediate significantly improved their solubility and cellular uptake, leading to enhanced antiviral activity against specific viral strains .

- Cancer Therapeutics : In another study focusing on anticancer drugs, the incorporation of this compound into drug formulations resulted in increased stability and prolonged release profiles in vitro, indicating potential for improved therapeutic outcomes in cancer treatment .

作用机制

The mechanism by which 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one exerts its effects involves its ability to undergo chemical modifications that enhance the properties of other compounds. The molecular targets and pathways involved include:

Modification of Drug Molecules: The compound acts as a modifying agent, improving the pharmacokinetic properties of drugs.

Pathways: It participates in chemical pathways that lead to the formation of more stable and bioavailable drug forms

相似化合物的比较

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be compared with other similar compounds such as:

4-Chloro-1,3-dioxolan-2-one: This compound also contains a chloro group and a dioxolane ring but lacks the methylene group, making it less versatile in certain reactions

4-Chloromethyl-5-methyl-1,3-dioxolene-2-one: This is a direct derivative of this compound and is used as a modifying agent for prodrugs

Uniqueness:

生物活性

4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through the ene-chlorination of 4,5-dimethyl-1,3-dioxolane-2-one using chlorine or sulfuryl chloride. The yield of this synthesis is reported to be approximately 80% . The compound features a dioxolane ring structure that is integral to its biological activity.

The biological activity of this compound primarily stems from its ability to act as a modifying agent for prodrugs. Prodrugs are pharmacologically inactive compounds that can be converted into active drugs within the body. This compound facilitates the modification of drugs to improve their stability and bioavailability, addressing issues related to chemical instability and poor absorption .

Target Interactions

The compound's reactivity is enhanced by the presence of the chloro and methylene groups, allowing it to interact with various biological targets. These interactions can lead to enzyme inhibition and modulation of biochemical pathways, which are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. The mechanism involves interference with bacterial DNA synthesis and enzyme activities essential for bacterial survival.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating infections or diseases caused by pathogenic microorganisms .

Synthesis and Application as a Prodrug Modifier

A notable study highlighted the synthesis of this compound as an intermediate for creating prodrugs. The compound was successfully utilized to enhance the pharmacokinetic properties of several drugs, demonstrating improved therapeutic efficacy through better absorption and reduced side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Modifies prodrugs for enhanced stability |

| 4-Chloromethyl-5-methyl-1,3-dioxolen-2-one | Antibacterial | Inhibits DNA synthesis in bacteria |

| Quinoline Derivatives | Broad-spectrum antimicrobial | Inhibits DNA gyrase and topoisomerase |

This table illustrates how this compound compares with other biologically active compounds in terms of activity and mechanism.

属性

IUPAC Name |

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYDCOBLQUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461526 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95579-71-8 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。